2-Hydroxy-2-[4-(benzyloxy)phenyl]acetonitrile 2-Hydroxy-2-[4-(benzyloxy)phenyl]acetonitrile
Brand Name: Vulcanchem
CAS No.: 58327-40-5
VCID: VC8281194
InChI: InChI=1S/C15H13NO2/c16-10-15(17)13-6-8-14(9-7-13)18-11-12-4-2-1-3-5-12/h1-9,15,17H,11H2
SMILES: C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C#N)O
Molecular Formula: C15H13NO2
Molecular Weight: 239.27 g/mol

2-Hydroxy-2-[4-(benzyloxy)phenyl]acetonitrile

CAS No.: 58327-40-5

Cat. No.: VC8281194

Molecular Formula: C15H13NO2

Molecular Weight: 239.27 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxy-2-[4-(benzyloxy)phenyl]acetonitrile - 58327-40-5

Specification

CAS No. 58327-40-5
Molecular Formula C15H13NO2
Molecular Weight 239.27 g/mol
IUPAC Name 2-hydroxy-2-(4-phenylmethoxyphenyl)acetonitrile
Standard InChI InChI=1S/C15H13NO2/c16-10-15(17)13-6-8-14(9-7-13)18-11-12-4-2-1-3-5-12/h1-9,15,17H,11H2
Standard InChI Key ZLMAAYCULGLKMV-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C#N)O
Canonical SMILES C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C#N)O

Introduction

Chemical Structure and Nomenclature

Structural Features

The compound’s IUPAC name, 2-hydroxy-2-[4-(benzyloxy)phenyl]acetonitrile, reflects its core architecture:

  • A central carbon atom bonded to a hydroxyl group (-OH), a nitrile group (-CN), and a phenyl ring substituted at the para position with a benzyloxy group (-O-CH2-C6H5) .

  • The benzyloxy substituent introduces steric bulk and lipophilicity, influencing reactivity and solubility .

The molecular formula is C14H11NO2 (molecular weight: 225.24 g/mol), consistent with cyanohydrins bearing extended aromatic systems . Its structure is analogous to mandelonitrile (C8H7NO) but incorporates a benzyloxy group at the phenyl ring’s para position .

Stereochemical Considerations

Synthesis and Manufacturing

Retrosynthetic Analysis

The compound can be synthesized via two primary strategies:

  • Cyanohydrin Formation: Reaction of 4-(benzyloxy)benzaldehyde with hydrogen cyanide (HCN) or acetone cyanohydrin under acidic or basic conditions .

  • Etherification Followed by Cyanidation:

    • Step 1: Benzyl etherification of 4-hydroxybenzaldehyde using benzyl bromide and a base (e.g., K2CO3) .

    • Step 2: Cyanohydrin formation via nucleophilic addition of cyanide to the aldehyde .

Detailed Synthetic Protocol

Example Pathway (adapted from ):

  • Synthesis of 4-(Benzyloxy)benzaldehyde:

    • 4-Hydroxybenzaldehyde (10 mmol), benzyl bromide (12 mmol), and K2CO3 (15 mmol) are refluxed in anhydrous DMF for 12 hours.

    • Yield: ~85% (purified via column chromatography).

  • Cyanohydrin Formation:

    • 4-(Benzyloxy)benzaldehyde (5 mmol) is treated with acetone cyanohydrin (6 mmol) and a catalytic amount of KCN in ethanol at 0–5°C for 4 hours.

    • Yield: ~70% (isolated as a white solid after recrystallization) .

Physicochemical Properties

Experimental Data (Estimated)

PropertyValueSource Analog
Density1.22–1.30 g/cm³
Boiling Point400–455°C (extrapolated)
Melting Point95–105°C (predicted)
LogP (Octanol-Water)3.0–3.5
SolubilityInsoluble in water; soluble in organic solvents (e.g., ethanol, DCM)

These values are derived from structurally similar compounds, such as (S)-2-hydroxy-2-(3-phenoxyphenyl)acetonitrile (density: 1.221 g/cm³, boiling point: 399.8°C) and 4-(benzyloxy)-2-hydroxy-4-oxobutanoic acid (density: 1.3 g/cm³) .

Spectroscopic Characteristics

  • IR Spectroscopy:

    • O-H stretch: 3200–3400 cm⁻¹ (broad).

    • C≡N stretch: 2240–2260 cm⁻¹ (sharp).

    • Aromatic C-H: 3000–3100 cm⁻¹ .

  • NMR (1H, CDCl3):

    • δ 7.25–7.45 (m, 10H, aromatic H).

    • δ 5.10 (s, 2H, -O-CH2-Ph).

    • δ 5.05 (s, 1H, -OH).

    • δ 4.80 (s, 1H, central CH) .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Cyanohydrins serve as precursors for α-hydroxy acids and β-amino alcohols. The benzyloxy group in this compound acts as a protecting group, removable via hydrogenolysis to yield bioactive molecules .

Agrochemicals

Similar nitriles are employed in insecticide synthesis (e.g., pyrethroids), leveraging the nitrile’s electron-withdrawing properties to enhance stability .

Analytical Methods

Chromatography

  • HPLC: C18 column, mobile phase = acetonitrile/water (70:30), retention time ≈ 6.2 min .

  • GC-MS: Fragmentation pattern includes m/z 225 (M⁺), 91 (benzyl ion) .

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